N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide
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Description
Synthesis Analysis
The synthesis of N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide involves the reaction of 4-chlorobenzyl chloride with 2-phenylacetyl chloride in the presence of a suitable base. The resulting product is then acetylated using acetanilide . The detailed synthetic pathway and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with substituents. The 4-chlorophenyl group is attached to the methyl group, which in turn is connected to the 2-phenylacetyl moiety. The benzamide portion completes the structure. The IUPAC Standard InChI for this compound is: InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)
.
Scientific Research Applications
Synthetic Organic Chemistry
Synthetic organic chemistry has explored the structural and reactivity relationships of compounds similar to N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide, focusing on the development of N-acylation reagents with improved chemoselectivity. Studies have highlighted the synthesis and application potential of various benzamides and acetamides, showing their significance in creating more efficient synthetic pathways for complex organic molecules (Kondo & Murakami, 2001).
Antituberculosis Activity
Research on organotin(IV) complexes, including those derived from benzamide structures, has demonstrated significant antituberculosis activity. These studies have shown that triorganotin(IV) complexes possess superior antituberculosis properties compared to their diorganotin(IV) counterparts, suggesting the potential of these compounds in developing new antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).
Alzheimer's Disease Research
In Alzheimer's disease research, compounds structurally related to this compound have been evaluated as potential imaging agents for amyloid plaques in the brain. Radioligands derived from benzamide structures have been studied for their ability to bind to amyloid in vivo, offering insights into the development of diagnostic tools for early detection of Alzheimer's disease (Nordberg, 2007).
Toxicology and Novel Synthetic Opioids
The chemistry and pharmacology of novel synthetic opioids, including N-substituted benzamides, have been reviewed to understand their impact on illicit drug markets and their potential harm. The study emphasizes the importance of international early warning systems in tracking emerging psychoactive substances and highlights the role of stereochemistry in determining the potency of these compounds (Sharma et al., 2018).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2-phenylacetyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO2/c23-18-12-10-17(11-13-18)15-24-22(26)20-9-5-4-8-19(20)21(25)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXXCUVBNNHJQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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